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# Application Note: Elabela(19-32) Apelin Receptor (APJ) Binding Assay Protocol

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Compound of Interest		
Compound Name:	Elabela(19-32)	
Cat. No.:	B15607937	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the apelin receptor (APJ).[1][2] [3] The APJ receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular development and function.[1][3] **Elabela(19-32)** is a bioactive C-terminal fragment of the full-length Elabela-32 peptide.[4][5] It has been shown to bind to the APJ receptor with high affinity, activating downstream signaling pathways and eliciting physiological responses such as changes in blood pressure and cardiac contractility.[4] [5] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of **Elabela(19-32)** with the human APJ receptor.

Principle of the Assay This protocol describes a competitive radioligand binding assay, which is considered the gold standard for measuring the affinity of a ligand for its receptor.[6] The assay quantifies the ability of an unlabeled "cold" ligand, **Elabela(19-32)**, to compete with a "hot" radiolabeled ligand for binding to the APJ receptor in a membrane preparation. The displacement of the radioligand is measured at various concentrations of the unlabeled test compound, allowing for the determination of its binding affinity (Ki). A commonly used radioligand for the APJ receptor is [1251]-apelin-13, as both apelin and Elabela bind to the same receptor.[7][8]

Elabela-APJ Signaling Pathway Upon binding to the APJ receptor, **Elabela(19-32)** initiates downstream signaling cascades primarily through the  $G\alpha$  and  $\beta$ -arrestin pathways.[4][5]

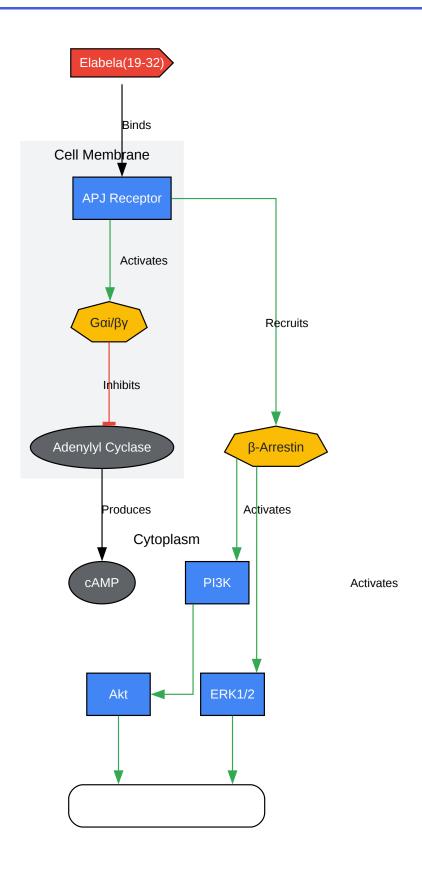






Activation of G $\alpha$ i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, the receptor can signal through  $\beta$ -arrestin, leading to receptor internalization and activation of other pathways, such as the ERK1/2 (MAPK) and PI3K/Akt pathways, which are involved in cell growth and survival.[2][10][11]





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Caption: Elabela(19-32) signaling through the APJ receptor.



## **Experimental Protocols**

#### Materials and Reagents

- Test Compound: Elabela(19-32) peptide
- Radioligand: [1251]-apelin-13 (Specific Activity ~2200 Ci/mmol)
- Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human APJ receptor (CHO-APJ or HEK-APJ).
- Unlabeled Competitor (for non-specific binding): [Pyr¹]apelin-13 or a high concentration of unlabeled Elabela(19-32).
- Buffers:
  - Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.
  - Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.[7]
  - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
- Equipment and Consumables:
  - 96-well plates
  - Glass fiber filters (GF/C or GF/B)
  - Polyethyleneimine (PEI), 0.3% solution
  - Vacuum filtration manifold (e.g., FilterMate™ harvester)
  - Scintillation vials or plates
  - Scintillation cocktail (e.g., Betaplate Scint)
  - Scintillation counter (e.g., MicroBeta counter)





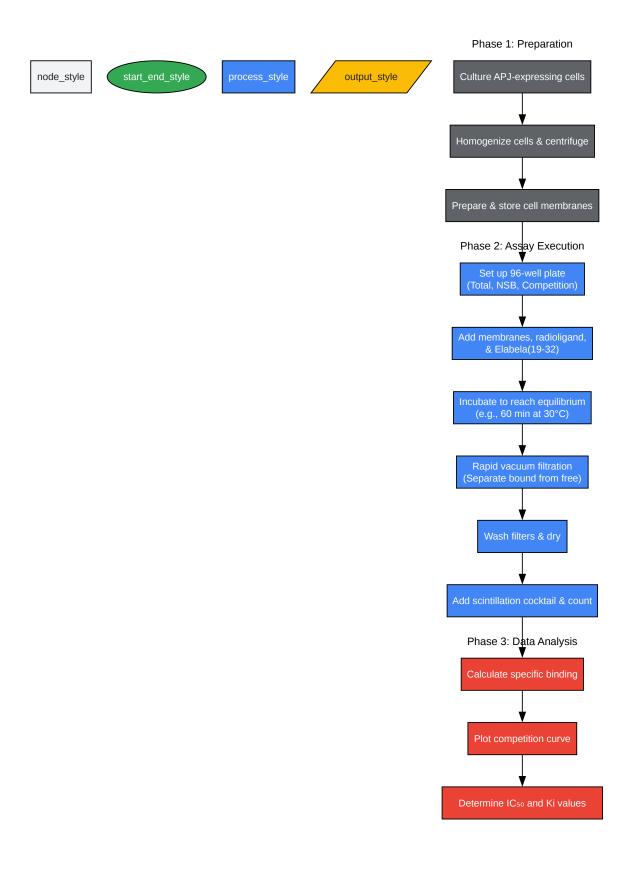


• Homogenizer and centrifuge

**Experimental Workflow** 

The overall workflow consists of preparing the receptor source, setting up the binding reaction, separating bound from free ligand, and quantifying the results.





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Caption: Workflow for the Elabela(19-32) competitive binding assay.



## **Protocol 1: Membrane Preparation**

This protocol is adapted from standard procedures for GPCR membrane preparation.[12]

- Cell Harvesting: Grow CHO-APJ or HEK-APJ cells to confluence. Wash the cells twice with ice-cold PBS and scrape them into a centrifuge tube.
- Lysis: Pellet the cells by centrifugation (e.g., 1000 x g for 5 min). Resuspend the pellet in 20 volumes of ice-cold Lysis Buffer.
- Homogenization: Homogenize the cell suspension on ice.
- Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
- Final Preparation: Resuspend the final membrane pellet in Binding Buffer (optionally with 10% sucrose as a cryoprotectant).
- Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

## **Protocol 2: Competitive Radioligand Binding Assay**

- Filter Preparation: Pre-soak the glass fiber filter plates in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
- Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 μL per well.[12] Prepare wells in triplicate for:
  - $\circ~$  Total Binding: 150  $\mu L$  membranes + 50  $\mu L$  Binding Buffer + 50  $\mu L$  radioligand.
  - Non-Specific Binding (NSB): 150 μL membranes + 50 μL unlabeled competitor (e.g., 5 μM [Pyr¹]apelin-13) + 50 μL radioligand.[7]



- Competition: 150 μL membranes + 50 μL **Elabela(19-32)** (at various concentrations, e.g., 1 pM to 1 μM) + 50 μL radioligand.
- Reagent Preparation:
  - Thaw the membrane preparation on ice and dilute to the desired final concentration (e.g., 10-20 µg protein/well) in ice-cold Binding Buffer.
  - Dilute the [125]-apelin-13 in Binding Buffer to a final concentration near its Kd value (e.g.,
     0.1 nM).[7]
  - Prepare serial dilutions of Elabela(19-32) in Binding Buffer.
- Incubation: Add the reagents to the wells as described in step 2. Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation to allow the binding to reach equilibrium.[7][12]
- Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester.
- Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
- Drying and Counting: Dry the filter mat for at least 30 minutes at 50°C.[12] Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

## **Data Analysis**

- Calculate Specific Binding:
  - Specific Binding (CPM) = Total Binding (CPM) Non-Specific Binding (CPM).
- Generate Competition Curve:
  - Calculate the percentage of specific binding at each concentration of Elabela(19-32).
  - Plot the percent specific binding against the log concentration of Elabela(19-32).



#### • Determine IC50:

 Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of Elabela(19-32) that inhibits 50% of the specific binding of the radioligand.

#### · Calculate Ki:

- Convert the IC<sub>50</sub> value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[12]  $Ki = IC_{50} / (1 + ([L]/Kd))$ 
  - Where [L] is the concentration of the radioligand used in the assay.
  - Kd is the dissociation constant of the radioligand for the APJ receptor.

## Data Presentation: Expected Binding and Functional Parameters

The following table summarizes quantitative data for **Elabela(19-32)** and related ligands from published literature, providing expected values for comparison.



Ligand	Parameter	Value	Receptor/Cell System	Reference
Elabela(19-32)	Ki (Binding Affinity)	0.93 nM	Human APJ	[4]
Elabela(19-32)	EC <sub>50</sub> (Gαi1 Activation)	8.6 nM	Human APJ	[4]
Elabela(19-32)	EC <sub>50</sub> (β-arrestin- 2)	166 nM	Human APJ	[4]
[Pyr¹]apelin-13	pKi (Binding Affinity)	10.05 ± 0.11	Human Heart Homogenate	[7]
Elabela-32	Ki (Binding Affinity)	1.343 nM	HEK293/APJ	[8]
Elabela-21	Ki (Binding Affinity)	4.364 nM	HEK293/APJ	[8]

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